N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenylpropyl Group: This step often involves Friedel-Crafts alkylation, where the benzodioxole ring is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the benzodioxole-phenylpropyl intermediate reacts with a dimethoxybenzyl halide.
Formation of the Propanamide: The final step involves the amidation reaction, where the intermediate compound is reacted with propanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole ring and have shown anticancer activity.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring and has applications in organic synthesis.
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Another compound with the benzodioxole ring, used in various chemical studies.
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide is unique due to its combination of the benzodioxole ring, phenylpropyl group, and dimethoxybenzyl moiety
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H31NO5/c1-4-28(30)29(18-20-10-12-24(31-2)26(16-20)32-3)15-14-23(21-8-6-5-7-9-21)22-11-13-25-27(17-22)34-19-33-25/h5-13,16-17,23H,4,14-15,18-19H2,1-3H3 |
InChI Key |
FCLWANZRIGGYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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